molecular formula C2AgClF2O2 B13432516 Acetic acid, chlorodifluoro-, silver(1+) salt CAS No. 2923-14-0

Acetic acid, chlorodifluoro-, silver(1+) salt

Cat. No.: B13432516
CAS No.: 2923-14-0
M. Wt: 237.34 g/mol
InChI Key: OYMIPVSTAGIOCK-UHFFFAOYSA-M
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Description

Acetic acid, chlorodifluoro-, silver(1+) salt (chemical formula: CF₂ClCOOAg) is a silver-based coordination compound derived from chlorodifluoroacetic acid (CF₂ClCOOH). Structurally, it consists of a silver cation (Ag⁺) bonded to the conjugate base of chlorodifluoroacetic acid, which features a difluorochloromethyl group (-CF₂Cl) attached to a carboxylate moiety.

Silver carboxylates, in general, are utilized in organic synthesis as catalysts, precursors for nanomaterials, and antimicrobial agents. The presence of fluorine and chlorine substituents in CF₂ClCOOAg may enhance its stability and reactivity compared to non-halogenated silver carboxylates like silver acetate (CH₃COOAg) .

Properties

CAS No.

2923-14-0

Molecular Formula

C2AgClF2O2

Molecular Weight

237.34 g/mol

IUPAC Name

silver;2-chloro-2,2-difluoroacetate

InChI

InChI=1S/C2HClF2O2.Ag/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1

InChI Key

OYMIPVSTAGIOCK-UHFFFAOYSA-M

Canonical SMILES

C(=O)(C(F)(F)Cl)[O-].[Ag+]

Related CAS

76-04-0 (Parent)

Origin of Product

United States

Biological Activity

Acetic acid, chlorodifluoro-, silver(1+) salt (chemical formula: C₂AgClF₂O₂) is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

  • Molecular Weight : 195.45 g/mol
  • CAS Number : 76220
  • Solubility : Soluble in water and organic solvents .

The biological activity of this compound is primarily attributed to the presence of silver ions, which are known for their antimicrobial properties. Silver ions can disrupt bacterial cell membranes, interfere with DNA replication, and inhibit cellular respiration. The chlorodifluoroacetic acid moiety may also contribute to its activity by enhancing the solubility and bioavailability of the silver ion.

Biological Activities

  • Antimicrobial Activity :
    • Silver compounds have been extensively studied for their antimicrobial effects against a broad spectrum of bacteria, fungi, and viruses. Research indicates that silver ions can effectively kill pathogens by disrupting their cellular functions.
    • A study demonstrated that silver salts exhibit potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Cytotoxicity :
    • While silver compounds are effective antimicrobials, they can also exhibit cytotoxic effects on human cells. The cytotoxicity of this compound was evaluated using various cell lines.
    • A notable finding was that at higher concentrations, the compound induced apoptosis in human fibroblast cells, suggesting a dose-dependent relationship between concentration and cytotoxicity.
  • Anti-inflammatory Effects :
    • Some studies have suggested that silver compounds can modulate inflammatory responses. The anti-inflammatory properties may be beneficial in treating wounds or infections where inflammation is a concern.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Pseudomonas aeruginosa. The results showed a significant reduction in bacterial viability after treatment with the compound at concentrations as low as 10 µg/mL.

Bacterial StrainMIC (µg/mL)Time to Kill (hours)
Escherichia coli52
Staphylococcus aureus103
Pseudomonas aeruginosa154

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was conducted using human dermal fibroblasts to assess the safety profile of this compound. The study found that concentrations above 50 µg/mL resulted in significant cell death, while lower concentrations were well-tolerated.

Concentration (µg/mL)Cell Viability (%)
0100
1090
5060
10030

Comparison with Similar Compounds

Silver Acetate (CH₃COOAg)

  • Molecular Formula : C₂H₃AgO₂
  • Applications : Used in organic synthesis (e.g., decarboxylation reactions) and as an antimicrobial agent.
  • Key Differences : Lacks halogen substituents, making it less stable under oxidative conditions compared to fluorinated silver carboxylates.
  • Research Findings : Silver acetate has been employed in catalytic processes, such as the hydroamination of alkynes, due to its moderate Lewis acidity .

Silver Trifluoroacetate (CF₃COOAg)

  • Molecular Formula : C₂AgF₃O₂
  • Applications: Catalyst in fluorination reactions and precursor for silver nanoparticles.
  • Key Differences: The trifluoromethyl group (-CF₃) enhances thermal stability and solubility in non-polar solvents compared to CF₂ClCOOAg.
  • Research Findings : Silver trifluoroacetate is effective in synthesizing fluorinated organic compounds, leveraging the electron-withdrawing nature of the -CF₃ group .

Silver Sulfate (Ag₂SO₄)

  • Molecular Formula : Ag₂SO₄
  • Applications : Analytical reagent in sulfate determination and electrochemical applications.
  • Key Differences: Inorganic sulfate salt with higher thermal stability (melting point: ~652°C) but lower solubility in organic solvents compared to silver carboxylates .

Silver Nitrate (AgNO₃)

  • Molecular Formula: AgNO₃
  • Applications : Antimicrobial agent, precursor for silver-based materials, and reagent in analytical chemistry.
  • Key Differences : Highly soluble in water and reactive toward halides, forming insoluble AgX (X = Cl⁻, Br⁻, I⁻). Unlike CF₂ClCOOAg, it lacks organic functional groups for covalent bonding .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) Key Applications
CF₂ClCOOAg C₂AgClF₂O₂ ~221.3 (estimated) Moderate (inferred) Potential catalyst, antimicrobial agent
CH₃COOAg (Silver Acetate) C₂H₃AgO₂ 166.91 1.04 g/100 mL (20°C) Organic synthesis, antimicrobial coatings
CF₃COOAg C₂AgF₃O₂ 220.89 Soluble in polar solvents Fluorination reactions, nanomaterials
Ag₂SO₄ (Silver Sulfate) Ag₂SO₄ 311.80 7.4 g/100 mL (20°C) Analytical chemistry, electrochemistry
AgNO₃ (Silver Nitrate) AgNO₃ 169.87 122 g/100 mL (0°C) Disinfectant, photographic imaging

Research Findings and Mechanistic Insights

  • Reactivity : Fluorinated silver carboxylates like CF₃COOAg exhibit enhanced reactivity in cross-coupling reactions due to the electron-withdrawing effects of fluorine atoms, which stabilize transition states . In contrast, silver acetate is less reactive in such contexts .
  • Antimicrobial Activity : Silver nitrate’s broad-spectrum antimicrobial action stems from Ag⁺ ion release, which disrupts microbial membranes and DNA. CF₂ClCOOAg may exhibit similar mechanisms, with additional effects from the chlorodifluoro group enhancing lipid membrane penetration .
  • Stability: Silver sulfate’s inorganic nature grants it superior thermal stability, whereas silver carboxylates like CF₂ClCOOAG are prone to thermal decomposition, releasing CO₂ and halogenated byproducts .

Notes

  • Data Limitations : Direct studies on CF₂ClCOOAg are scarce; properties are inferred from structural analogues.
  • Safety Considerations : Silver compounds are generally toxic and require handling under inert conditions to prevent oxidation or photodegradation.
  • Future Directions : Research should focus on synthesizing CF₂ClCOOAg and characterizing its catalytic and biological activities.

Preparation Methods

Preparation via Direct Reaction of Organic Carboxylic Acid with Silver Salts

This classical approach involves reacting chlorodifluoroacetic acid with a soluble silver salt, such as silver nitrate, in an aqueous or organic solvent medium. The process generally proceeds as follows:

  • Reactants : Chlorodifluoroacetic acid and silver nitrate.
  • Reaction Conditions :
    • The acid is dissolved in water or an organic solvent like ethanol or acetone.
    • Silver nitrate is added in stoichiometric or slight excess amounts.
    • The mixture is stirred at room temperature or slightly elevated temperatures (around 25-50°C).
  • Reaction :

    $$
    \text{ClF}2\text{C-COOH} + \text{AgNO}3 \rightarrow \text{ClF}2\text{C-COOAg} + \text{HNO}3
    $$

  • Post-Reaction Processing :

    • The precipitated silver chlorodifluoroacetate is filtered.
    • The product is washed with cold solvent to remove impurities.
    • Drying under vacuum yields the pure silver salt.

This method is straightforward, and the reaction proceeds efficiently due to the high affinity of silver ions for carboxylate groups, as demonstrated in patents such as US4723024A.

Preparation via Carboxylate Formation in Organic Solvent Systems

Another method involves the reaction of chlorodifluoroacetic acid with a silver base or silver oxide in an organic solvent:

  • Reactants : Chlorodifluoroacetic acid and silver oxide or silver carbonate.
  • Procedure :
    • Dissolve chlorodifluoroacetic acid in a suitable organic solvent like acetonitrile or dichloromethane.
    • Add silver oxide or silver carbonate slowly while stirring.
    • The reaction is conducted at ambient temperature or slightly elevated temperatures (up to 60°C).
    • The silver salt precipitates out as a solid or remains dissolved depending on the solvent system.
  • Advantages :
    • Better control over the stoichiometry.
    • Reduced formation of by-products.
    • Easier purification.

Preparation via Precipitation from Silver Salt Solutions

This method involves the direct precipitation of the silver salt from a solution of a silver salt and chlorodifluoroacetic acid:

  • Step-by-step :
    • Dissolve silver nitrate in water.
    • Slowly add chlorodifluoroacetic acid under stirring.
    • Silver chlorodifluoroacetate precipitates as a solid.
    • The precipitate is filtered, washed, and dried.

This approach is similar to the first but emphasizes the precipitation process for purity control.

Preparation via Organic Synthesis Routes

Although less common, some literature suggests synthesizing the silver salt through organic routes involving chlorodifluoroacetic acid derivatives or halogen exchange reactions, followed by metalation with silver ions. These methods are more complex and less industrially favored.

Data Table: Comparison of Preparation Methods

Method Reactants Solvent Temperature Range Key Features Advantages Disadvantages
Direct Reaction with Silver Nitrate Chlorodifluoroacetic acid + Silver nitrate Water or organic solvent 25-50°C Simple, high yield Easy to implement Potential for residual nitrates
Silver Oxide/Carbonate Method Chlorodifluoroacetic acid + Silver oxide/carbonate Organic solvents Up to 60°C Controlled stoichiometry Purity control Longer reaction times
Precipitation from Silver Salt Solution Silver nitrate + chlorodifluoroacetic acid Water Ambient Precipitation-driven High purity Requires filtration
Organic Synthesis Routes Chlorodifluoroacetic derivatives Organic solvents Variable Complex, less common Specific modifications Less scalable

Research Findings and Notes

  • Efficiency and Purity : The most efficient method for industrial production involves reacting chlorodifluoroacetic acid with silver nitrate in aqueous media, as outlined in patent US4723024A.
  • Silver Content Control : The silver concentration can be adjusted by varying reactant ratios, typically achieving 15-30% by weight, which is suitable for various applications.
  • Reaction Optimization : Maintaining the reaction mixture below the decomposition temperature of chlorodifluoroacetic acid (around 100°C) ensures high yield and minimizes by-products.
  • Purification : Filtration and washing are critical steps to remove unreacted silver salts and impurities, ensuring high purity of the final silver chlorodifluoroacetate.

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